(3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials often include 5-bromoindole-2-one, 4-methoxybenzaldehyde, and 4-methylpiperidine. The key steps in the synthesis may include:
Condensation Reaction: The reaction between 5-bromoindole-2-one and 4-methoxybenzaldehyde under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The reduction of the Schiff base to form the corresponding amine.
Alkylation: The alkylation of the amine with 4-methylpiperidine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
- 3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
Uniqueness
(3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific structural features, such as the presence of a bromine atom and the imine group
Properties
Molecular Formula |
C22H24BrN3O2 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
5-bromo-3-(4-methoxyphenyl)imino-1-[(4-methylpiperidin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C22H24BrN3O2/c1-15-9-11-25(12-10-15)14-26-20-8-3-16(23)13-19(20)21(22(26)27)24-17-4-6-18(28-2)7-5-17/h3-8,13,15H,9-12,14H2,1-2H3 |
InChI Key |
QMOQTGFTSMUNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=NC4=CC=C(C=C4)OC)C2=O |
Origin of Product |
United States |
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